isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
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Overview
Description
isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
isopropyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H19NO3S2 |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
propan-2-yl 4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C16H19NO3S2/c1-5-11-10(4)22-15(13(11)16(19)20-9(2)3)17-14(18)12-7-6-8-21-12/h6-9H,5H2,1-4H3,(H,17,18) |
InChI Key |
ZOWLSIPACNYHEW-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CS2)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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